Dehydro silodosin is a derivative of silodosin . Silodosin is a selective antagonist of alpha (α)-1 adrenergic receptors that binds to the α1A subtype with the highest affinity . It is used in the treatment of benign prostatic hyperplasia .
The synthesis of silodosin involves several steps, including the use of 2-bromoethanol (2-BE) and 2-bromoethylmethanesulfonate (2-BEM) . A capillary gas chromatographic method using flame ionization detection was developed and validated for the trace quantification of these compounds in silodosin .
Dehydro silodosin has a molecular weight of 493.5 g/mol . Silodosin, from which Dehydro silodosin is derived, is a white to pale yellowish white powder and it is odorless .
Dehydro silodosin is synthesized from silodosin, which itself is a pharmaceutical agent utilized in urology. It belongs to the class of drugs known as selective alpha-1 adrenergic antagonists. The chemical structure of dehydro silodosin is closely related to that of its parent compound, indicating similar pharmacological properties but potentially differing metabolic pathways and effects.
The synthesis of dehydro silodosin involves multiple steps that can vary significantly depending on the method employed. One common synthesis route starts with 7-cyanoindoline as the initial raw material. The following outlines a general synthetic pathway:
This synthesis has been noted for its efficiency and improved yield compared to traditional methods, with reported yields reaching approximately 43% due to optimized reaction conditions and avoidance of chiral separations .
The molecular structure of dehydro silodosin can be characterized by its distinct functional groups and stereochemistry. Here are key features:
The stereochemistry is crucial for its binding affinity to alpha-1 adrenergic receptors, where specific spatial arrangements enhance interaction with target sites .
Dehydro silodosin undergoes various chemical reactions during both its synthesis and metabolism:
Common reagents used in these reactions include hydrochloric acid and sodium hydroxide, with conditions carefully controlled to optimize yields and purity .
Dehydro silodosin acts primarily as a selective antagonist at alpha-1A adrenergic receptors. Its mechanism involves:
Pharmacokinetics studies indicate that dehydro silodosin is metabolized into several active metabolites, enhancing its therapeutic effects while minimizing side effects associated with non-selective alpha antagonists .
The physical and chemical properties of dehydro silodosin are critical for its application in pharmaceuticals:
These properties influence formulation strategies for oral administration and affect bioavailability .
Dehydro silodosin has significant applications in medical therapeutics:
Clinical studies have demonstrated its efficacy in reducing urinary frequency and urgency while maintaining a favorable safety profile compared to other treatments .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3